2-アミノ-4-ヒドロキシチアゾール-5-カルボン酸エチル

概要

説明

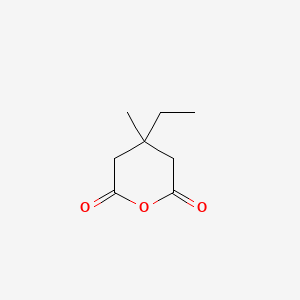

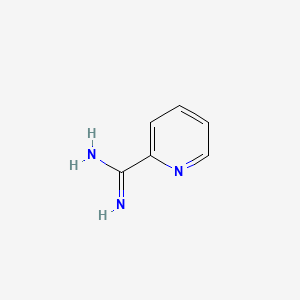

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is a chemical compound with the molecular formula C6H8N2O3S . It has an average mass of 188.204 Da and a mono-isotopic mass of 188.025558 Da .

Synthesis Analysis

The synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate and its analogues involves the use of 2-aminothiazoles as a starting material . These compounds are synthesized and characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis

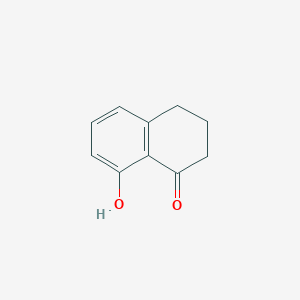

The molecular structure of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate consists of a thiazole ring, which is a type of heterocyclic compound . The compound also contains an ethyl group, an amino group, a hydroxy group, and a carboxylate group .Chemical Reactions Analysis

2-Aminothiazoles, such as Ethyl 2-amino-4-hydroxythiazole-5-carboxylate, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Physical And Chemical Properties Analysis

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is an off-white precipitate . It has a molecular weight of 188.20 g/mol . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

抗菌活性

2-アミノチアゾール類は、2-アミノ-4-ヒドロキシチアゾール-5-カルボン酸エチルを含む、抗菌剤および抗真菌剤として有望な治療効果を示しています . 例えば、このクラスの合成された化合物は、グラム陽性菌の表皮ブドウ球菌とグラム陰性菌の緑膿菌に対して有意な抗菌活性を示しました . また、グラム陽性菌の黄色ブドウ球菌とグラム陰性菌の大腸菌に対しても阻害効果を示しました . 抗真菌活性に関しては、これらの化合物は、カンジダ・グラブラタとカンジダ・アルビカンスに対して潜在的な効果を示しています .

抗HIV活性

2-アミノチアゾール類は、抗HIV剤として有望な治療効果を持つ多様なヘテロ環式アナログの合成のための出発物質として利用されます .

抗酸化活性

これらの化合物は、酸化ストレスに関連する様々な健康状態に有益となりうる抗酸化活性と関連付けられています .

抗腫瘍活性

2-アミノチアゾール類は、抗腫瘍剤として有望な治療効果を示しています . これらの化合物は、乳がん、白血病、肺がん、大腸がん、中枢神経系腫瘍、黒色腫、卵巣がん、腎臓がん、前立腺がんなど、幅広いヒトのがん細胞株に対して、強力かつ選択的なナノモルレベルの阻害活性を示すことが判明しています .

駆虫活性

これらの化合物は、駆虫活性と関連付けられており、寄生虫の蠕虫感染症の治療に使用できます .

抗炎症剤および鎮痛剤

2-アミノチアゾール類は、抗炎症剤および鎮痛剤として有望な治療効果を持つことが判明しています .

抗けいれん活性

2-アミノチアゾール誘導体は、抗けいれん活性を有するヘテロ環系の一種を表しています .

抗糖尿病活性

作用機序

The mechanism of action of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds. It is thought to promote the formation of covalent bonds between the reactants, resulting in the formation of the desired product. Additionally, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate can act as a nucleophile, allowing it to react with electrophiles and form new compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate are not well understood. However, studies have shown that the compound has antimicrobial activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Additionally, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate has been shown to inhibit the growth of certain fungi, including Aspergillus niger and Candida albicans.

実験室実験の利点と制限

The use of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate in laboratory experiments has several advantages. One advantage is that the compound is relatively inexpensive and easy to obtain. Additionally, it is a colorless, odorless solid compound, making it easy to use in a variety of experiments. Finally, Ethyl 2-amino-4-hydroxythiazole-5-carboxylate has a low toxicity, making it safe to use in laboratory settings.

However, there are also some limitations to using Ethyl 2-amino-4-hydroxythiazole-5-carboxylate in laboratory experiments. One limitation is that the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound can be unstable in the presence of light, heat, and air, making it difficult to store and use in laboratory experiments.

将来の方向性

There are several potential future directions for the use of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate in scientific research. One potential direction is to investigate the compound’s potential therapeutic applications. Additionally, further research could be conducted to explore the compound’s mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be conducted to explore the potential uses of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate in the synthesis of other compounds.

Safety and Hazards

特性

IUPAC Name |

ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h9H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHMKBKVEUWEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20417818 | |

| Record name | (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72218-74-7 | |

| Record name | 72218-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B1582030.png)